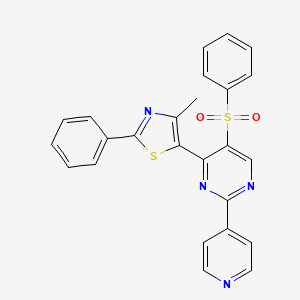
4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine is a useful research compound. Its molecular formula is C25H18N4O2S2 and its molecular weight is 470.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound consists of multiple functional groups, including a thiazole ring and a pyrimidine structure, which are known to influence biological activity. The presence of the phenylsulfonyl group enhances its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Studies have indicated that derivatives of thiazole and pyrimidine exhibit significant antimicrobial properties. For instance, compounds related to this structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae .
- The mechanism often involves the inhibition of carbonic anhydrases (CAs), which are crucial for bacterial survival.
-
Anticancer Properties :
- Research has demonstrated that certain thiazole derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). For example, a related compound showed a 22-fold increase in apoptotic cells compared to controls .
- The ability to inhibit specific enzymes involved in tumor growth is a significant aspect of its anticancer activity.
-
Anti-inflammatory Effects :
- Compounds with similar structures have been investigated for their anti-inflammatory properties, contributing to their potential therapeutic applications in treating chronic inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain carbonic anhydrases, which play a role in pH regulation and fluid balance in tissues. This inhibition is particularly relevant in cancer therapy and antimicrobial action .
- Cellular Uptake : Studies using high-performance liquid chromatography (HPLC) have shown that the compound is effectively taken up by cells, enhancing its therapeutic efficacy .
Case Studies
- Antimicrobial Study : A study evaluated the effectiveness of thiazole derivatives against S. aureus and reported significant inhibition at concentrations around 50 µg/mL . The results indicated that compounds related to this structure could serve as potential antimicrobial agents.
- Anticancer Study : In vitro tests on MDA-MB-231 cells showed that the compound induced apoptosis significantly more than control treatments. This suggests a strong potential for development as an anticancer drug .
Comparative Analysis
| Compound | Activity | IC50 Value (nM) | Target |
|---|---|---|---|
| 4e | Anticancer | 10.93 | CA IX |
| 4g | Antimicrobial | 25.06 | CA II |
| 4h | Antibiofilm | 68.30 | Biofilm |
Eigenschaften
IUPAC Name |
5-[5-(benzenesulfonyl)-2-pyridin-4-ylpyrimidin-4-yl]-4-methyl-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O2S2/c1-17-23(32-25(28-17)19-8-4-2-5-9-19)22-21(33(30,31)20-10-6-3-7-11-20)16-27-24(29-22)18-12-14-26-15-13-18/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWTZVRCUMHJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NC(=NC=C3S(=O)(=O)C4=CC=CC=C4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













